Maokonine
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Overview
Description
Maokonine is a compound classified as a hydroxybenzoic acid, specifically a structural derivative of benzoic acid . It is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor . This compound is also identified as an L-tyrosine betaine, isolated from the crude drug "radix Ephedrae" .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Maokonine typically involves the extraction from natural sources such as the Ephedra plant. The compound is isolated from a methanol-soluble extract of the crude drug "radix Ephedrae"
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction methods used in laboratory settings, scaled up for mass production. This involves the use of solvents like methanol to extract the compound from plant material, followed by purification processes to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Maokonine undergoes various chemical reactions, including:
Oxidation: As a hydroxybenzoic acid, this compound can undergo oxidation reactions.
Reduction: Reduction reactions can also occur, particularly involving the carboxylic acid group.
Substitution: Electrophilic aromatic substitution reactions are possible due to the aromatic ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Maokonine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Studied for its biological activity, particularly its hypertensive properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Could be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Maokonine involves its interaction with molecular targets in the body. As a hypertensive agent, it likely affects pathways related to blood pressure regulation.
Comparison with Similar Compounds
Maokonine can be compared with other hydroxybenzoic acids and L-tyrosine betaines:
Similar Compounds: Benzoic acid, salicylic acid, and other hydroxybenzoic acids.
Properties
CAS No. |
69168-08-7 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-carboxy-4-[2-(trimethylazaniumyl)ethyl]phenolate |
InChI |
InChI=1S/C12H17NO3/c1-13(2,3)7-6-9-4-5-10(14)8-11(9)12(15)16/h4-5,8H,6-7H2,1-3H3,(H-,14,15,16) |
InChI Key |
HTCQNXQVACMNDD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC1=C(C=C(C=C1)[O-])C(=O)O |
Origin of Product |
United States |
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